(S)-2-((tert-Butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid typically involves the protection of the amino group with a Boc group. One common method involves the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of recyclable solvents and catalyst-free conditions, can be applied to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Oxidation and Reduction: The pyrrolidinone ring can undergo oxidation or reduction reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Hydrolysis: Free amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Different oxidized or reduced forms of the pyrrolidinone ring.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Biological Studies: Utilized in studies involving enzyme-substrate interactions and protein modifications.
Industrial Applications: Employed in the synthesis of complex organic molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid largely depends on its use and the specific reactions it undergoes. In peptide synthesis, the Boc group serves as a protecting group that prevents unwanted reactions at the amino site. Upon deprotection, the free amine can participate in further coupling reactions to form peptide bonds .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid
Uniqueness
The uniqueness of this compound lies in its pyrrolidinone ring, which imparts distinct chemical properties and reactivity compared to other Boc-protected amino acids. This makes it particularly valuable in the synthesis of cyclic peptides and other complex organic molecules .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)14-8(10(16)17)6-7-4-5-13-9(7)15/h7-8H,4-6H2,1-3H3,(H,13,15)(H,14,18)(H,16,17)/t7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCCIYJJIFJDQO-YUMQZZPRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCNC1=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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